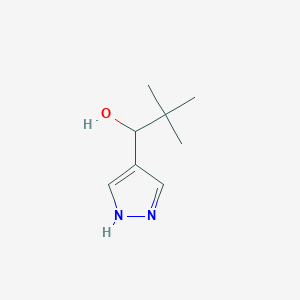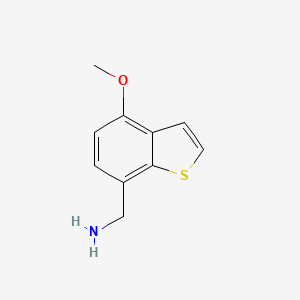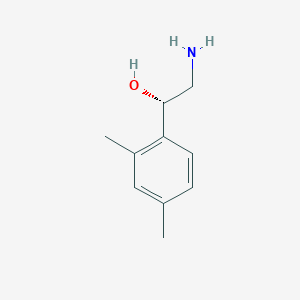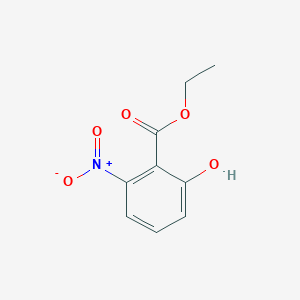![molecular formula C11H13N3 B13076289 n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)
n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine is a compound that features a benzimidazole moiety linked to a cyclopropane ring via a methylene bridge. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine typically involves the condensation of 2-aminobenzimidazole with cyclopropanecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
化学反应分析
Types of Reactions
N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
科学研究应用
N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
作用机制
The mechanism of action of N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
- 4-[(1H-Benzimidazol-2-yl)methyl]phenol
Uniqueness
N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities compared to other benzimidazole derivatives .
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h1-4,8,12H,5-7H2,(H,13,14) |
InChI 键 |
JYYQBSZWLNWSQL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


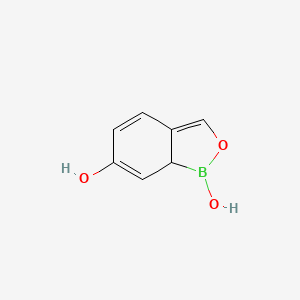
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
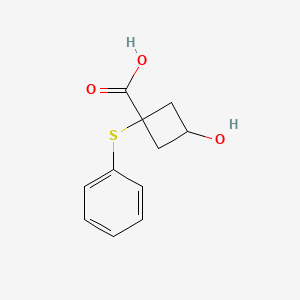
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)


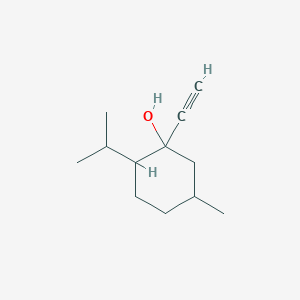

![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
